molecular formula C6H11N3O3 B6270956 2-(4-nitrosopiperazin-1-yl)acetic acid CAS No. 2624119-07-7

2-(4-nitrosopiperazin-1-yl)acetic acid

Cat. No.: B6270956
CAS No.: 2624119-07-7
M. Wt: 173.17 g/mol
InChI Key: IBEJGJNLGWLSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitrosopiperazin-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H11N3O3 and its molecular weight is 173.17 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-nitrosopiperazin-1-yl)acetic acid involves the nitrosation of piperazine followed by carboxylation of the resulting nitrosopiperazine.", "Starting Materials": [ "Piperazine", "Nitrous acid", "Sodium hydroxide", "Carbon dioxide", "Ethanol", "Water" ], "Reaction": [ "Piperazine is dissolved in ethanol and water.", "Sodium hydroxide is added to the solution to adjust the pH to 9-10.", "Nitrous acid is added dropwise to the solution at 0-5°C to nitrosate the piperazine.", "The resulting nitrosopiperazine is isolated by filtration and washed with water.", "The nitrosopiperazine is dissolved in water and carbon dioxide is bubbled through the solution to form the corresponding carboxylic acid.", "The pH of the solution is adjusted to 2-3 with hydrochloric acid.", "The resulting 2-(4-nitrosopiperazin-1-yl)acetic acid is isolated by filtration and washed with water." ] }

CAS No.

2624119-07-7

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

2-(4-nitrosopiperazin-1-yl)acetic acid

InChI

InChI=1S/C6H11N3O3/c10-6(11)5-8-1-3-9(7-12)4-2-8/h1-5H2,(H,10,11)

InChI Key

IBEJGJNLGWLSHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)O)N=O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.